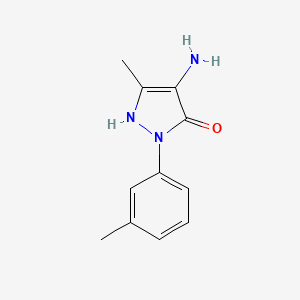![molecular formula C9H4BrClO2S B12858146 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B12858146.png)
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H4BrClO2S It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would require stringent control of reaction parameters to achieve high yield and purity. Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and bromine) are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzo[b]thiophene derivatives can be obtained.
Coupling Products:
Oxidation and Reduction Products: Corresponding carboxylates or alcohols.
Aplicaciones Científicas De Investigación
3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is utilized in the synthesis of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid depends on its application. In medicinal chemistry, it may act by:
Targeting Enzymes: Inhibiting specific enzymes involved in disease pathways.
Modulating Receptors: Binding to and modulating the activity of cellular receptors.
Interfering with DNA Repair: In cancer therapy, it may interfere with DNA repair mechanisms, leading to cell death.
Comparación Con Compuestos Similares
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the bromine atom.
5-Bromobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the chlorine atom.
3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Contains a methyl group instead of a bromine atom.
Uniqueness: 3-Chloro-5-bromobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and interactions with biological targets. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications.
Propiedades
Fórmula molecular |
C9H4BrClO2S |
|---|---|
Peso molecular |
291.55 g/mol |
Nombre IUPAC |
5-bromo-3-chloro-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H4BrClO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,(H,12,13) |
Clave InChI |
GWUHKRGPCWLPKL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C(=C(S2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


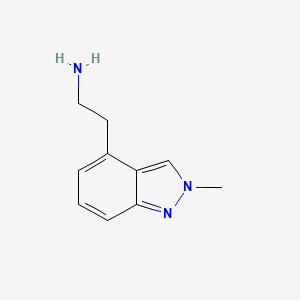
![3-Bromo-1-methyl-4-(2,2,2-trifluoroethoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12858072.png)
![N-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]thietan-3-amine](/img/structure/B12858078.png)

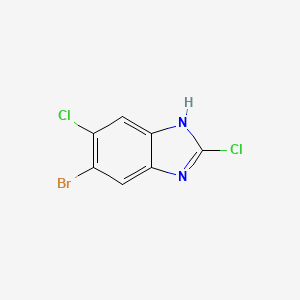

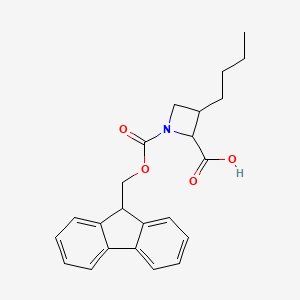
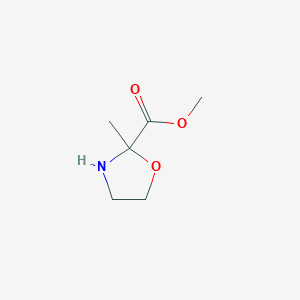
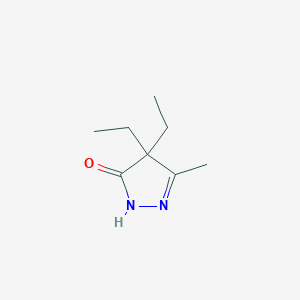
![10-(Cyanomethyl)-9-fluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-DE]-1,4-benzoxazine-6-carboxylic acid](/img/structure/B12858133.png)
![2,6-Diiodobenzo[d]oxazole](/img/structure/B12858141.png)

